(-)-Epigallocatechin Gallate-13C3

Description

Significance of Stable Isotope Probes in Chemical Biology and Biomedical Research

Stable isotope probes have revolutionized chemical biology and biomedical research by providing a window into the intricate workings of living organisms. These labeled compounds act as tracers, allowing scientists to follow the metabolic fate of molecules, elucidate reaction mechanisms, and quantify the flux through metabolic pathways. creative-proteomics.comnih.gov The ability to distinguish between endogenous and exogenous sources of molecules is a key advantage, providing clarity in studies of metabolism and disease. acs.org

The use of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), in conjunction with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables precise and quantitative measurements. creative-proteomics.comnih.gov This has led to significant advancements in our understanding of protein metabolism, gene expression, and the complex networks that govern cellular function. nih.govsilantes.com Consequently, stable isotope labeling is a cornerstone of metabolomics, proteomics, and drug discovery, facilitating the identification of new biomarkers and therapeutic targets. nih.gov

Overview of Epigallocatechin Gallate (EGCG) in Research Contexts

(-)-Epigallocatechin (B1671488) gallate (EGCG) is the most abundant and bioactive catechin (B1668976) found in green tea (Camellia sinensis). mdpi.comnih.gov It has garnered significant attention in the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. nih.govtaylorandfrancis.com EGCG's potential to modulate various signaling pathways involved in cell growth, apoptosis, and angiogenesis has made it a subject of intense investigation in numerous research areas. mdpi.comnih.gov

Extensive in vitro and in vivo studies have explored the mechanisms by which EGCG exerts its effects. nih.gov Research has shown that EGCG can influence the expression of genes and proteins associated with various diseases, making it a promising candidate for further therapeutic development. nih.govnih.gov However, understanding its precise mechanisms of action, bioavailability, and metabolic fate remains a critical area of ongoing research.

Rationale for Carbon-13 Isotopic Labeling of EGCG in Advanced Studies

The synthesis of (-)-Epigallocatechin gallate-13C3, a version of EGCG where three carbon atoms are replaced with the stable isotope ¹³C, represents a significant step forward in EGCG research. This isotopic labeling provides a powerful tool to overcome some of the challenges associated with studying the complex pharmacology of this natural product.

The primary rationale for using ¹³C-labeled EGCG lies in its utility as a tracer in metabolic studies. By introducing a known quantity of (-)-Epigallocatechin gallate-13C3 into a biological system, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME). This is crucial for determining the bioavailability of EGCG and identifying its metabolic products, which may also possess biological activity. nih.gov

Furthermore, ¹³C-labeled EGCG is invaluable for quantitative analysis using mass spectrometry. It can be used as an internal standard to precisely measure the concentration of unlabeled EGCG in biological samples. This approach, known as stable isotope dilution analysis, is considered the gold standard for quantification due to its high accuracy and precision.

In mechanistic studies, (-)-Epigallocatechin gallate-13C3 can help to pinpoint the molecular targets of EGCG. By tracing the labeled compound within cells and tissues, researchers can identify binding partners and elucidate the specific pathways through which EGCG exerts its effects. This level of detail is essential for a comprehensive understanding of its biological functions and for the rational design of future therapeutic applications. The use of ¹³C labeling can also aid in elucidating biosynthetic pathways and improving the production of EGCG and related compounds through metabolic engineering. nih.gov

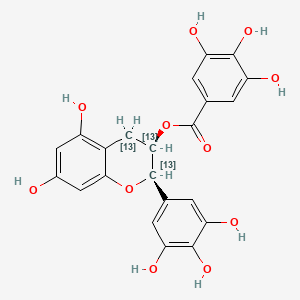

Structure

3D Structure

Properties

Molecular Formula |

C22H18O11 |

|---|---|

Molecular Weight |

461.3 g/mol |

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1/i7+1,18+1,21+1 |

InChI Key |

WMBWREPUVVBILR-KQXVSOPLSA-N |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment of Epigallocatechin Gallate 13c3

Chemical Synthesis Pathways for (-)-Epigallocatechin (B1671488) Gallate-13C3

Targeted Isotopic Carbon-13 Incorporation Techniques

The introduction of ¹³C atoms into the EGCG molecule at specific positions is a key aspect of the synthesis of (-)-Epigallocatechin Gallate-¹³C₃. This is typically achieved by using a ¹³C-labeled precursor at a strategic point in the synthetic pathway.

One common and economically viable source of the ¹³C isotope is potassium cyanide (K¹³CN). nih.gov For instance, in the synthesis of related flavonoids, ¹³C-labeled building blocks have been successfully prepared using K¹³CN. nih.govresearchgate.net This approach allows for the precise placement of the ¹³C label within the molecular framework. For example, a synthetic route could be designed where a key intermediate is synthesized using a ¹³C-labeled starting material, which is then carried through the subsequent reaction steps to yield the final ¹³C-labeled EGCG molecule.

Another strategy involves the use of other ¹³C-labeled synthons, such as ¹³C-labeled dibenzyl carbonate, which has been used for the synthesis of ¹³C-labeled phenols. chemrxiv.org While not directly applied to EGCG in the reviewed literature, this methodology highlights the principle of using specifically labeled reagents to introduce the isotope at desired locations. The choice of the labeled precursor and the point of its introduction into the synthetic scheme are crucial for achieving the desired labeling pattern in the final product.

Stereospecific Synthesis and Chiral Purity Considerations

The biological activity of EGCG is highly dependent on its specific stereochemistry. Therefore, a critical aspect of its synthesis is the control of chirality to produce the naturally occurring (-)-isomer. Enantioselective synthesis methods are employed to achieve high chiral purity. acs.orgnih.gov

A key step in one reported enantioselective synthesis of EGCG is the stereospecific cyclization of a product derived from Sharpless asymmetric dihydroxylation. acs.orgnih.gov This method allows for the creation of the desired stereoisomer with high enantiomeric excess. The synthesis can be adapted to produce both the natural (-)-EGCG and its enantiomer, (+)-EGCG, by selecting the appropriate Sharpless asymmetric dihydroxylation catalyst (AD-mix-β or AD-mix-α). acs.org The enantiomeric purity of the synthesized EGCG can be confirmed by techniques such as NMR analysis of Mosher ester derivatives. acs.org

Biosynthetic Approaches for Isotopic Labeling (if applicable)

While chemical synthesis offers precise control over label placement, biosynthetic approaches provide an alternative method for producing isotopically labeled compounds. In this method, organisms such as plants or microorganisms are cultured in a medium enriched with a stable isotope-labeled precursor. nih.govnih.gov For instance, plants can be grown in an atmosphere containing ¹³CO₂, leading to the incorporation of ¹³C throughout the plant's metabolites, including catechins. researchgate.netyoutube.com

The biosynthesis of catechins begins with the amino acid phenylalanine. nih.gov By feeding an organism a diet containing ¹³C-labeled phenylalanine or earlier precursors like ¹³C-labeled glucose, the ¹³C atoms can be incorporated into the catechin (B1668976) backbone. nih.govnih.gov This method is particularly useful for producing uniformly labeled compounds. However, achieving specific labeling patterns can be more challenging and may require the use of precursors labeled at specific positions. nih.gov While the literature describes general principles of biosynthetic labeling of natural products, specific protocols for producing (-)-Epigallocatechin Gallate-¹³C₃ through biosynthesis were not detailed in the reviewed search results.

Purification and Isotopic Enrichment Verification Methodologies

Following synthesis or biosynthesis, the isotopically labeled EGCG must be purified to a high degree and its isotopic enrichment and the position of the labels must be rigorously verified.

Chromatographic Techniques for High Purity Isolation

The purification of flavonoids like EGCG from complex mixtures, whether from a synthetic reaction or a biological extract, relies heavily on chromatographic techniques. hebmu.edu.cnnih.govplos.org Column chromatography using various stationary phases is a common approach. hebmu.edu.cn These stationary phases can include:

Polyamide

Sephadex LH-20

Silica (B1680970) gel (normal and reversed-phase) hebmu.edu.cn

For complex mixtures, multistep chromatographic methods are often necessary to isolate individual components with high purity. hebmu.edu.cn Solid-phase extraction (SPE) using cartridges, such as RP C-18 silica gel, is another valuable technique for the initial cleanup and concentration of flavonoids from biological matrices. hebmu.edu.cn

Spectroscopic Validation of 13C-Enrichment and Positionality

Once purified, the confirmation of the structure, isotopic enrichment, and the specific location of the ¹³C labels in (-)-Epigallocatechin Gallate-¹³C₃ is accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a primary tool for determining the position and level of ¹³C enrichment. researchgate.netrsc.org By comparing the ¹³C NMR spectrum of the labeled compound to that of an unlabeled standard, the enriched carbon atoms can be identified by their significantly enhanced signal intensities. nih.gov The chemical shifts in the ¹³C NMR spectrum are indicative of the chemical environment of each carbon atom, allowing for the precise assignment of the labeled positions. researchgate.net

The combination of these powerful analytical techniques ensures the production of a well-characterized and highly pure (-)-Epigallocatechin Gallate-¹³C₃, suitable for its intended applications in advanced scientific research.

Advanced Analytical Methodologies for Detection and Quantification of Epigallocatechin Gallate 13c3

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry stands as a cornerstone for the sensitive and specific quantification of (-)-Epigallocatechin (B1671488) Gallate-13C3. Its ability to differentiate between the isotopically labeled compound and its natural counterpart is paramount in metabolic and pharmacokinetic studies.

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Absolute Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for achieving accurate and precise absolute quantification of molecules. In the context of (-)-Epigallocatechin Gallate-13C3, the labeled compound itself serves as an ideal internal standard for the quantification of its unlabeled analogue, (-)-Epigallocatechin Gallate (EGCG). medchemexpress.com The fundamental principle of SID-MS lies in the addition of a known amount of the stable isotope-labeled standard (in this case, EGCG-13C3) to a sample containing the analyte of interest (unlabeled EGCG).

The success of this technique hinges on the assumption that the labeled and unlabeled compounds exhibit identical chemical and physical properties during sample preparation, chromatography, and ionization. medchemexpress.com Because EGCG-13C3 is chemically identical to EGCG, it co-elutes during chromatographic separation and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source. The mass spectrometer, however, can readily distinguish between the two compounds based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, and by using a calibration curve, the absolute concentration of the analyte in the original sample can be determined with high accuracy, effectively correcting for any sample loss during processing.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the quantification of EGCG and its metabolites in various biological matrices, and its application is directly transferable to EGCG-13C3. nih.govnih.govresearchgate.netnebiolab.comnih.govnih.gov A typical LC-MS/MS protocol involves several key steps:

Sample Preparation: This often involves protein precipitation from plasma or serum samples, followed by liquid-liquid extraction to isolate the catechins. nebiolab.comnih.gov For urine samples, a dilution step may be sufficient. researchgate.net

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of EGCG and other catechins. nebiolab.commdpi.com A gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724), often with the addition of a small amount of acid like formic acid to improve peak shape, is typically employed. nebiolab.com

Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of EGCG, as it readily forms a deprotonated molecular ion [M-H]⁻ at an m/z of 457 for unlabeled EGCG. mdpi.com For EGCG-13C3, this would be at m/z 460. Tandem mass spectrometry is performed using multiple reaction monitoring (MRM), where the precursor ion is selected and fragmented, and a specific product ion is monitored for quantification, providing high selectivity. nih.govnih.gov A common fragmentation for EGCG is the transition from m/z 457.3 to 169.3. nih.gov

The table below summarizes typical parameters for LC-MS/MS analysis of EGCG, which are applicable to its 13C3-labeled form.

| Parameter | Value/Condition | Source |

| Chromatography Column | Hypurity C18 (50 x 4.6 mm) | nih.gov |

| Mobile Phase | Water and Acetonitrile with gradient elution | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nebiolab.commdpi.com |

| MS/MS Transition (EGCG) | m/z 457.3 → 169.3 | nih.gov |

| Linear Range (Plasma) | 10.9–1379.3 nmol/L | nih.govresearchgate.net |

| Limit of Quantification (LOQ) (Plasma) | 5 ng/mL | nih.gov |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for the identification of metabolites of EGCG, and by extension, EGCG-13C3. nih.govnih.govfrontiersin.org HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is crucial for distinguishing between different potential metabolites that may have the same nominal mass but different elemental formulas.

When studying the metabolism of EGCG-13C3, HRMS can be used to identify novel metabolites by looking for signals that have a mass shift corresponding to the incorporation of the three 13C atoms. For instance, if EGCG undergoes methylation and glucuronidation, the resulting metabolite will have a specific mass. nih.gov The presence of the 13C3 label in the metabolite will result in a characteristic isotopic pattern that confirms its origin from the administered labeled compound. The fragmentation patterns observed in the tandem mass spectra (MS/MS) of these metabolites provide further structural information, helping to elucidate the sites of metabolic modification. nih.gov For example, the fragmentation of protonated EGCG diacetate (EGCG-2Ac) has been shown to yield a gallate ion and a benzopyran nucleus. frontiersin.org The use of an ultra-high-resolution mass spectrometer can even allow for isotopic fine structure analysis, providing detailed visualization of biotransformation. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (-)-Epigallocatechin Gallate-13C3, offering detailed insights into its carbon framework and molecular interactions.

13C-NMR for Structural Elucidation and Isotopic Label Position Confirmation

The large chemical shift range of 13C-NMR (typically 0-220 ppm) minimizes signal overlap, allowing for the resolution of individual carbon resonances. frontiersin.org By comparing the 13C-NMR spectrum of EGCG-13C3 with that of unlabeled EGCG, the signals corresponding to the 13C-labeled carbons will exhibit significantly enhanced intensity. researchgate.net This direct observation provides unambiguous confirmation of the labeling positions. Furthermore, the presence of 13C-13C spin-spin coupling can be observed if the labels are on adjacent carbons, providing further structural information. frontiersin.org While isotopic labeling can introduce complexities due to these couplings, it also offers a powerful way to trace the carbon backbone. nih.govnih.gov

1H-NMR for Quantitative Analysis and Interaction Studies

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is a versatile technique for both the quantitative analysis of (-)-Epigallocatechin Gallate-13C3 and the investigation of its interactions with other molecules. plos.orgrsc.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net For quantitative purposes, the integral of a specific, well-resolved proton signal is directly proportional to the number of protons it represents, and thus to the concentration of the molecule. rsc.orgnih.gov By using an internal standard with a known concentration, the absolute amount of EGCG-13C3 in a sample can be determined. rsc.org The 1H-NMR spectrum of EGCG-13C3 is expected to be very similar to that of unlabeled EGCG, with characteristic signals for the aromatic and aliphatic protons. researchgate.net

1H-NMR is also highly sensitive to changes in the chemical environment of the protons, making it an excellent tool for studying intermolecular interactions. plos.orgnih.gov When EGCG-13C3 binds to another molecule, such as a protein or a metal ion, changes in the chemical shifts and/or line broadening of the proton signals can be observed. plos.orgnih.gov These changes provide valuable information about the binding site and the nature of the interaction. For example, titration experiments where the concentration of a binding partner is systematically varied can be monitored by 1H-NMR to determine binding affinities. plos.org The table below shows representative 1H-NMR chemical shifts for key protons in EGCG.

| Proton | Chemical Shift (δ) ppm | Source |

| H-6' (Galloyl) | 7.14 | rsc.org |

| H-2', H-6' (Galloyl) | 6.62 | rsc.org |

| H-6 (A ring) | 5.95 | plos.org |

| H-8 (A ring) | 6.05 | plos.org |

| H-2 (C ring) | 4.9 | researchgate.net |

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Aggregation and Interactions

Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that distinguishes molecules based on their diffusion coefficients, which are related to their size and shape. This method is particularly valuable for studying the molecular aggregation and non-covalent interactions of (-)-Epigallocatechin Gallate-13C3 in solution without the need for physical separation.

The core principle of DOSY involves applying pulsed magnetic field gradients in an NMR experiment. Molecules diffuse at different rates depending on their hydrodynamic radius; larger molecules or aggregates diffuse more slowly than smaller ones. This difference in diffusion speed leads to a differential attenuation of the NMR signal intensity as the gradient strength is varied. By processing the data, a 2D spectrum is generated with chemical shifts on one axis and diffusion coefficients on the other. All NMR signals belonging to a single molecular entity will share the same diffusion coefficient and thus align horizontally in the DOSY spectrum.

For (-)-Epigallocatechin Gallate-13C3, DOSY can provide critical insights into its self-aggregation properties in various solvent systems. By measuring the diffusion coefficient at different concentrations, one can monitor the formation of dimers, trimers, or larger oligomers. Furthermore, DOSY is instrumental in studying interactions with other molecules, such as proteins or peptides. nih.gov When (-)-Epigallocatechin Gallate-13C3 binds to a larger macromolecule, its effective size increases, and consequently, its diffusion coefficient decreases to match that of the host molecule. This change provides clear evidence of binding and can be used to estimate the stoichiometry and affinity of the interaction. The use of the 13C3-labeled compound can be particularly advantageous in complex biological matrices, as the labeled signals can be selectively observed, simplifying the analysis of its aggregation and binding behavior.

Saturation Transfer Difference (STD) NMR for Ligand Binding Epitope Mapping

Saturation Transfer Difference (STD) NMR is a highly effective technique for identifying the specific parts of a ligand molecule, or its epitope, that are in direct contact with a receptor protein. d-nb.inforesearchgate.net This method is essential for understanding the molecular basis of the interaction between (-)-Epigallocatechin Gallate-13C3 and its biological targets.

The STD NMR experiment relies on the transfer of magnetization from a selectively saturated protein to a binding ligand. d-nb.info In the experiment, the protein is irradiated with radiofrequency pulses, causing its protons to become saturated. If a ligand like (-)-Epigallocatechin Gallate-13C3 is bound to the protein, this saturation is transferred to the ligand protons that are in close proximity (typically within 5 Å) to the protein surface via spin diffusion. d-nb.infonih.gov When the ligand dissociates, it carries this "memory" of saturation back into the bulk solution. d-nb.info By subtracting a reference spectrum (where the protein is not irradiated) from the saturated spectrum, only the signals of the ligand protons that received saturation—and thus were close to the protein—will appear in the resulting difference spectrum. scispace.com

The relative intensities of the signals in the STD spectrum directly correlate with the proximity of the corresponding protons to the protein surface. This allows for the creation of a "binding epitope map" for (-)-Epigallocatechin Gallate-13C3, highlighting which of its structural motifs (the galloyl group, the A-ring, B-ring, etc.) are crucial for the binding interaction. For example, analysis can reveal whether the galloyl moiety or the polyhydroxylated B-ring is more deeply embedded in the protein's binding pocket. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of analogues with improved binding affinity or specificity.

Chromatographic Separation Techniques for Labeled Species

Chromatographic methods are fundamental for the separation, identification, and quantification of (-)-Epigallocatechin Gallate-13C3, especially within complex mixtures.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Validation

Ultra-High Performance Liquid Chromatography (UHPLC) is a premier technique for the analysis of catechins due to its high resolution, speed, and sensitivity. nih.govplos.org The development and validation of a robust UHPLC method for (-)-Epigallocatechin Gallate-13C3 are critical for accurate quantification in research settings. The principles and parameters established for unlabeled EGCG are directly applicable. plos.orgnih.gov

A typical UHPLC method involves a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous component (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The 13C3 label does not significantly alter the chromatographic retention time under these conditions compared to the unlabeled analogue, but it allows for highly specific detection when coupled with a mass spectrometer (UHPLC-MS).

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable and reproducible. plos.orgplos.org Key validation parameters include specificity, linearity, accuracy, precision, robustness, and ruggedness. nih.govplos.org

Table 1: Typical UHPLC Method Validation Parameters for EGCG Analysis

| Parameter | Specification | Typical Result |

| Specificity | The method should be able to resolve the analyte from other components. | Peak purity analysis confirms no co-eluting impurities. |

| Linearity | A linear relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999 nih.govplos.org |

| Accuracy | The closeness of the measured value to the true value. | Recovery rates between 99.1% and 100.4% nih.govplos.org |

| Precision | ||

| - System Suitability | Repeatability of the system. | Relative Standard Deviation (RSD) < 2% nih.govplos.org |

| - Method Precision | Repeatability of the entire method. | RSD < 2% nih.govplos.org |

| Robustness | Insensitivity to small, deliberate changes in method parameters. | Method remains reliable with minor changes in pH, flow rate, etc. nih.gov |

| Ruggedness | Reproducibility under different conditions (e.g., different analysts, instruments). | Consistent results across different testing environments. nih.gov |

This table presents typical validation data for EGCG analysis based on published literature. The principles are directly transferable to the 13C3-labeled version.

Epimerization Studies and Stability Assessment of Labeled Compounds in Aqueous Systems

(-)-Epigallocatechin Gallate (EGCG) is known to be unstable in aqueous solutions, particularly at neutral or alkaline pH, where it can undergo both degradation and epimerization. nih.govkzoo.edu Epimerization is a chemical process where EGCG converts to its diastereomer, (-)-gallocatechin (B1674406) gallate (GCG), by inversion of the stereochemistry at the C2 position of the C-ring. Assessing the stability of (-)-Epigallocatechin Gallate-13C3 is crucial, as its conversion to an epimer could lead to misinterpretation of experimental results.

Kinetic studies on unlabeled EGCG have shown that both degradation and epimerization follow first-order reaction kinetics. nih.gov The rates of these processes are highly dependent on temperature and pH. nih.govnih.gov For instance, in aqueous systems, EGCG is most stable in acidic conditions (pH 3.0-4.0). kzoo.edu As the pH increases towards neutrality and alkalinity, the rate of degradation and epimerization accelerates significantly. kzoo.edu

Temperature also plays a critical role. One study identified 44°C as a key temperature point; below this, degradation was the more dominant process, while above it, epimerization became more significant. nih.gov The isotopic 13C3 label in (-)-Epigallocatechin Gallate-13C3 is not expected to alter this chemical behavior. Therefore, stability studies for the labeled compound would likely mirror these findings. Such studies are typically performed using a validated stability-indicating HPLC or UHPLC method that can separate the parent compound from its epimer and major degradation products.

Table 2: Factors Influencing the Stability of EGCG in Aqueous Solutions

| Factor | Effect on Stability | Notes |

| pH | Most stable at acidic pH (~3-4). Degradation and epimerization increase significantly at neutral to alkaline pH. kzoo.edu | Buffers are often used to control pH in experimental solutions. |

| Temperature | Higher temperatures accelerate both degradation and epimerization. nih.gov | The relative rates of degradation vs. epimerization can change with temperature. nih.gov |

| Oxygen | Dissolved oxygen promotes auto-oxidation, a major degradation pathway. mdpi.com | Solutions may be degassed or prepared with antioxidants to improve stability. |

| Metal Ions | Certain metal ions can catalyze degradation reactions. mdpi.com | Chelating agents may be added to sequester metal ions. |

This table summarizes general findings on EGCG stability, which are expected to be directly applicable to its 13C3-labeled form.

Other Emerging Analytical Platforms for (-)-Epigallocatechin Gallate-13C3 Characterization

Beyond established methods, several emerging analytical platforms offer novel ways to characterize (-)-Epigallocatechin Gallate-13C3. The development of nanotechnology has led to the creation of EGCG-loaded nanoparticles. nih.govnih.gov Characterizing the labeled compound within these delivery systems requires a suite of techniques, including dynamic light scattering (DLS) for particle size, zeta potential for surface charge, and transmission electron microscopy (TEM) for morphology. nih.govnih.gov

Another advancing area is the application of more sophisticated mass spectrometry (MS) techniques. While UHPLC-MS is common, platforms like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS could offer new avenues for analyzing EGCG and its interactions, particularly in complex biological samples or tissues. researchgate.net

Furthermore, hyphenated techniques that combine multiple analytical methods are gaining traction. For example, Raman Diffusion-Ordered Spectroscopy (Raman-DOSY) is an emerging label-free method that combines the structural sensitivity of Raman spectroscopy with the size-sensitivity of diffusion measurements. uva.nl This could potentially be used to study the aggregation of (-)-Epigallocatechin Gallate-13C3 and its interaction with binding partners, providing complementary information to NMR-based DOSY. These advanced platforms will continue to expand the analytical toolkit for probing the complex behavior of this important labeled compound.

Preclinical Pharmacokinetics and Biodistribution Investigations Utilizing Epigallocatechin Gallate 13c3

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Models

Preclinical ADME studies are fundamental to understanding how a potential therapeutic agent is handled by a living organism. The use of 13C-labeled EGCG has been instrumental in elucidating its complex pharmacokinetic profile in various animal models.

Quantification of Labeled Compound and Metabolites in Biological Matrices (e.g., plasma, tissues)

The ability to accurately measure the concentration of EGCG and its metabolic byproducts in biological samples like plasma and tissues is critical for determining its bioavailability and tissue distribution. Advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed for this purpose. researchgate.net

For instance, a validated UPLC-Qtof-MS method was developed to determine the plasma levels of an EGCG prodrug, (-)-epigallocatechin-gallate octaacetate (pro-EGCG), and its metabolites following oral administration in rats. nih.govnih.gov This method demonstrated high sensitivity, with a lower limit of quantification of 0.01 μg/mL. nih.gov The use of a 13C-labeled internal standard, pro-EGCG-1–13C8, ensured accuracy in quantification. nih.gov

Studies in rats have shown that after oral administration, EGCG exhibits relatively low bioavailability, estimated to be between 1.6% and 4.95%. researchgate.net The peak plasma concentration (Cmax) of pro-EGCG was found to be 0.067 ± 0.04 μg/mL, reached at a Tmax of 1.33 hours. nih.gov The elimination half-life of EGCG was determined to be approximately 62 minutes after intravenous administration and 48 minutes following oral administration. researchgate.net

Furthermore, research has identified various metabolites of EGCG in biological matrices. In kidney tissue extracts from mice dosed with EGCG, mass spectrometry analysis revealed the presence of methylated EGCG, EGCG-sulfate, and EGCG-glucuronide, indicating that these are significant phase II metabolic pathways. researchgate.net The relative abundance of these metabolites provides insight into the biotransformation processes that EGCG undergoes in the body. researchgate.net

Interactive Data Table: Pharmacokinetic Parameters of EGCG and Pro-EGCG in Rats

| Compound | Administration Route | Cmax | Tmax | Elimination Half-Life | Oral Bioavailability | Reference |

| EGCG | Intravenous (10 mg/kg) | N/A | N/A | 62 ± 11 min | N/A | researchgate.net |

| EGCG | Oral (100 mg/kg) | N/A | N/A | 48 ± 13 min | 4.95% | researchgate.net |

| Pro-EGCG | Oral | 0.067 ± 0.04 µg/mL | 1.33 h | 0.20 ± 0.11 hr⁻¹ (elimination rate) | N/A | nih.gov |

Compartmental Modeling of Pharmacokinetic Profiles in Animal Models

To better understand the absorption, distribution, and elimination kinetics of EGCG, pharmacokinetic data are often fitted to compartmental models. Following intravenous administration in rats, the disposition of EGCG was well-described by a two-compartmental model. researchgate.net This type of model suggests that the drug distributes from a central compartment (like blood and highly perfused organs) to a peripheral compartment (like less perfused tissues) before being eliminated.

The use of 13C-labeled substrates in conjunction with magnetic resonance spectroscopy has also been employed to study metabolic compartmentalization in the brain, demonstrating the utility of isotopic labeling in understanding tissue-specific metabolism. nih.gov While this particular study did not focus on EGCG, the methodology is applicable to tracing the fate of labeled compounds in complex biological systems.

Cellular Uptake and Intracellular Distribution Studies in Cell Culture Systems

Investigating how EGCG enters cells and where it localizes within them is crucial for understanding its mechanisms of action at a molecular level. Cell culture systems provide a controlled environment to dissect these processes.

Investigation of Transport Mechanisms (e.g., passive diffusion, carrier-mediated transport)

Studies suggest that EGCG can enter cells through passive diffusion. nih.gov However, the involvement of carrier-mediated transport is also being explored. For instance, some research indicates that EGCG can interact with receptors on the cell membrane, initiating signaling cascades. researchgate.net The observation that EGCG can be adsorbed onto the cell membrane and then internalized into the cytoplasm supports a multi-faceted uptake process. nih.gov In human dermal fibroblasts, the cellular uptake of FITC-EGCG (a fluorescently labeled form of EGCG) was observed to be time-dependent, with significant internalization occurring between 4 and 6 hours of incubation. nih.gov

Role of Efflux Pumps and Multidrug Resistance Proteins in Cellular Efflux

Efflux pumps, which are membrane transporters that actively extrude substances from cells, play a significant role in determining the intracellular concentration of many compounds, including EGCG. ebmconsult.com Proteins such as multidrug resistance-related proteins (MRP1 and MRP2) have been identified as key players in regulating cellular EGCG levels. nih.gov

Interestingly, EGCG itself has been shown to inhibit the activity of certain efflux pumps, such as the MexAB-OprM pump in Pseudomonas aeruginosa and the Tet(K) pump in staphylococci. researchgate.netnih.govnih.gov This inhibition can lead to increased intracellular accumulation of other drugs, suggesting a potential for synergistic effects. nih.govnih.gov The ability of EGCG to impair efflux pump activity highlights a complex interplay where it is both a substrate and a modulator of these transport systems. researchgate.netnih.gov

Influence of Formulation Strategies (e.g., nanoparticles, liposomes) on Cellular Internalization

Due to the relatively low bioavailability and stability of free EGCG, various formulation strategies are being investigated to enhance its delivery to target cells. nih.govresearchgate.net Encapsulating EGCG in nanoparticles or liposomes has been shown to improve its physicochemical stability, leading to enhanced cellular uptake and therapeutic efficacy in preclinical models. nih.govnih.gov

Nanoencapsulation can facilitate targeted drug delivery and controlled release, thereby increasing the intracellular concentration of EGCG. nih.govresearchgate.net For example, EGCG-loaded lipid nanoparticles have been shown to increase cytotoxicity in breast cancer cell lines compared to free EGCG, suggesting improved cellular internalization. acs.org These nanoparticle formulations can be designed to be biocompatible and biodegradable, offering a promising approach for improving the therapeutic potential of EGCG. acs.org

Interactive Data Table: Effect of Formulation on EGCG Cellular Uptake

| Formulation | Cell Line | Effect on Cellular Uptake | Key Finding | Reference |

| Lipid Nanoparticles (LNPs) | Breast Carcinoma Cells | Increased | Enhanced cytotoxicity compared to free EGCG. | acs.org |

| Chitosan-coated Nanostructured Lipid Carriers (NLCs) | Macrophages | Increased | Decreased cholesterol accumulation in macrophage cultures. | nih.gov |

| Polymer Nanomaterials | A549 cells (lung cancer) | Enhanced | Significantly inhibited tumor growth compared to EGCG alone. | nih.gov |

Tissue-Specific Distribution and Accumulation Research in Preclinical Models

The use of isotopically labeled compounds, such as (-)-Epigallocatechin (B1671488) Gallate-13C3, is a critical methodology in preclinical pharmacokinetic research. This labeling allows for the precise tracking and quantification of the compound and its metabolites within various tissues, providing essential data on its biodistribution and accumulation patterns. Studies utilizing labeled forms of (-)-Epigallocatechin Gallate (EGCG), like the tritiated analogue [3H]EGCG, have furnished significant insights into its passage and residence in different organs following administration in animal models.

Research in mouse models has demonstrated a wide distribution of EGCG. Following administration, significant levels of radioactivity from labeled EGCG were detected not only in the digestive tract but also in key target organs such as the liver, lungs, pancreas, mammary glands, and skin. nih.gov Notably, the compound was also found to distribute to the brain, kidneys, uterus, ovaries, and testes. nih.gov Microautoradiography has confirmed the incorporation of radioactivity within the cells of these tissues. nih.gov

Further studies in specific mouse models have quantified the distribution at set time points. For instance, two hours after administration in APP/PS1 mice, EGCG was detected in numerous tissues. The highest concentrations were typically found in the gastrointestinal tract, including the intestine and stomach, followed by the liver and kidneys. Lower amounts were observed in the lungs, pancreas, heart, and brain. researchgate.net

Investigations in other preclinical models, such as Beagle dogs, have shown similar distribution patterns. After intravenous administration of [3H]EGCG, the compound was found to concentrate primarily in the small intestine, colon, esophagus, stomach, prostate gland, and lungs when compared to plasma levels. ocha-festival.jp The liver also demonstrated a significant concentration of radioactivity. ocha-festival.jp In rat models, the liver has been identified as a major organ for EGCG accumulation, with concentrations measured to be substantially higher than those in blood plasma shortly after administration. nih.gov

The data from these preclinical studies are crucial for understanding which tissues are exposed to the compound, informing its potential mechanisms of action across the body.

Table 1: Biodistribution of EGCG in APP/PS1 Mice 2 Hours Post-Administration

This table shows the amount of (-)-Epigallocatechin Gallate (EGCG) found in various tissues of APP/PS1 mice two hours after a single oral administration. Data is expressed as the amount of EGCG per milligram of tissue.

| Tissue | EGCG Amount (per mg of tissue) |

| Brain | Data reported as present researchgate.net |

| Liver | Data reported as present researchgate.net |

| Stomach | Data reported as present researchgate.net |

| Intestine | Data reported as present researchgate.net |

| Kidneys | Data reported as present researchgate.net |

| Heart | Data reported as present researchgate.net |

| Lungs | Data reported as present researchgate.net |

| Pancreas | Data reported as present researchgate.net |

Source: Adapted from research findings on EGCG biodistribution. researchgate.net

Table 2: Qualitative Tissue Distribution of Labeled EGCG in Preclinical Models

This table summarizes the key organs and tissues where labeled (-)-Epigallocatechin Gallate ([3H]EGCG) has been shown to accumulate in mouse and dog models.

| Preclinical Model | Tissues with Significant Accumulation |

| Mouse | Digestive Tract, Liver, Lungs, Pancreas, Mammary Gland, Skin, Brain, Kidney, Uterus, Ovary, Testes nih.gov |

| Beagle Dog | Small Intestine, Colon, Esophagus, Stomach, Prostate Gland, Lungs, Liver ocha-festival.jp |

Source: Compiled from preclinical pharmacokinetic studies. nih.govocha-festival.jp

Metabolic Pathway Elucidation and Metabolite Profiling Using Epigallocatechin Gallate 13c3

Identification and Structural Characterization of Phase I and Phase II Metabolites

The metabolism of (-)-Epigallocatechin (B1671488) Gallate (EGCG) is a complex process involving both Phase I and Phase II reactions, which ultimately influence its bioavailability and biological activity. The utilization of 13C-labeled EGCG facilitates the accurate identification and structural elucidation of its various metabolites.

Phase I metabolism of EGCG primarily involves hydrolysis of the ester bond, leading to the formation of (-)-epigallocatechin (EGC) and gallic acid (GA). researchgate.net This initial breakdown is often mediated by the enzymatic activity of the gut microbiota. researchgate.net

Following Phase I reactions, EGCG and its initial metabolites undergo extensive Phase II conjugation. These reactions include methylation, glucuronidation, and sulfation, which primarily occur in the liver and intestines. researchgate.netnih.gov The use of labeled EGCG has been instrumental in identifying key Phase II metabolites. For instance, studies have identified methylated derivatives such as mono-4″-O-methyl-EGCG (MeEGCG) and 4′,4″-di-O-MeEGCG. researchgate.net Furthermore, sulfation has been identified as a major metabolic pathway, with EGCG-4″-sulfate being a significant metabolite found in human plasma. nih.gov Glucuronidated forms of EGCG have also been detected in various tissues. researchgate.net

The table below summarizes some of the key Phase I and Phase II metabolites of EGCG identified through studies, some of which have utilized labeled compounds for confirmation.

| Metabolite | Metabolic Phase | Description |

| (-)-Epigallocatechin (EGC) | Phase I | Formed by the hydrolysis of the gallate ester linkage of EGCG. researchgate.net |

| Gallic Acid (GA) | Phase I | Also a product of the hydrolysis of EGCG. researchgate.net |

| Methylated EGCG (e.g., MeEGCG) | Phase II | EGCG undergoes methylation by catechol-O-methyltransferase (COMT). researchgate.net |

| EGCG-sulfate | Phase II | A major metabolite formed through sulfation, particularly in the liver and intestines. nih.gov |

| EGCG-glucuronide | Phase II | Formed by the addition of glucuronic acid to EGCG. researchgate.net |

Elucidation of Specific Metabolic Pathways

The journey of (-)-Epigallocatechin Gallate-13C3 through the body reveals intricate metabolic pathways, significantly influenced by both the gut microbiome and hepatic processes.

Gut Microbiome-Mediated Biotransformations and Metabolite Formation

The gut microbiota plays a pivotal role in the initial breakdown of EGCG. nih.govmdpi.com Many of the health benefits associated with EGCG are attributed to the bioactive compounds produced by microbial metabolism. researchgate.netnih.gov Upon reaching the large intestine, EGCG is extensively degraded by gut bacteria. researchgate.net

Key biotransformations mediated by the gut microbiome include:

Hydrolysis: Bacteria such as Enterobacter aerogenes, Raoultella planticola, and Klebsiella pneumoniae can hydrolyze the ester bond of EGCG, releasing EGC and gallic acid. researchgate.net

Ring Fission: The complex ring structure of catechins can be cleaved by microbial enzymes. This leads to the formation of smaller phenolic compounds. bohrium.com

Formation of Valerolactones: A significant metabolic pathway involves the conversion of EGC into phenyl-γ-valerolactones. For instance, 5-(3,5-dihydroxyphenyl)-γ-valerolactone is a major microbial metabolite of EGCG. nih.gov

Production of Phenolic Acids: Further degradation by the gut microbiota results in the formation of various phenolic acids, such as 3-(3′,4′-dihydroxyphenyl)propionic acid and 3-(4′-hydroxyphenyl)propionic acid. bohrium.com

These microbially-derived metabolites are often more readily absorbed into the bloodstream than the parent EGCG molecule, contributing to its systemic effects. mdpi.com

Hepatic Metabolism and Conjugation Pathways

Once absorbed, either as the parent compound or as microbial metabolites, EGCG undergoes further metabolism in the liver. researchgate.net The primary hepatic metabolic pathways are Phase II conjugation reactions:

Sulfation: Research has highlighted sulfation as a key metabolic pathway for EGCG in humans. The enzymes SULT1A1 in the liver and SULT1A3 in the intestine are primarily responsible for this process, leading to the formation of EGCG-sulfates. nih.gov

Glucuronidation: EGCG and its metabolites are also conjugated with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net

Methylation: Catechol-O-methyltransferase (COMT) enzymes in the liver catalyze the methylation of the catechol groups of EGCG, forming methylated derivatives. researchgate.net

These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body. nih.gov

Tracing of Carbon Flux and Metabolic Intermediates via 13C-Labeling

The use of stable isotopes like 13C in metabolic research, known as 13C-Metabolic Flux Analysis (13C-MFA), provides a powerful method to trace the flow of carbon atoms through metabolic networks. nih.govshimadzu.com By introducing (-)-Epigallocatechin Gallate-13C3 into a biological system, researchers can quantitatively track the distribution of the 13C label into various downstream metabolites.

This technique allows for:

Pathway Identification: The appearance of the 13C label in specific intermediates and end-products confirms the activity of a particular metabolic pathway. nih.gov

Flux Quantification: By measuring the isotopic enrichment in different metabolites, it is possible to calculate the rate of carbon flow (flux) through different branches of a metabolic network. nih.govresearchgate.net This can reveal the relative importance of different pathways under various conditions.

Identification of Novel Metabolites: The distinct isotopic signature of 13C-labeled compounds can aid in the discovery of previously unknown metabolites. iaea.org

For example, by feeding cells with 13C-labeled glucose, researchers can determine the split ratio of flux between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. shimadzu.com A similar principle applies to the metabolism of (-)-Epigallocatechin Gallate-13C3, enabling a detailed understanding of how its carbon skeleton is dismantled and utilized by the host and its microbiome.

Impact of Metabolism on Biological Activities in Research Models

The biotransformation of EGCG is not merely a process of detoxification and elimination; the resulting metabolites often possess their own distinct biological activities, which can differ from or complement those of the parent compound. nih.govmdpi.com The antioxidant properties of EGCG are well-documented, and some of its metabolites also exhibit significant antioxidant capacity. mdpi.com

Research in various models has shed light on the biological impact of EGCG metabolism:

Anti-inflammatory Effects: EGCG and its metabolites can modulate inflammatory pathways. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines. nih.gov

Metabolic Regulation: EGCG has been studied for its potential to improve metabolic health. mdpi.com It can influence lipid and glucose metabolism, in part by activating key regulatory proteins like AMP-activated protein kinase (AMPK). nih.govmdpi.commdpi.com These effects may be mediated by both EGCG itself and its metabolites.

Modulation of Cell Signaling: EGCG and its metabolic products can interact with various cellular signaling pathways involved in processes like cell growth, apoptosis, and oxidative stress response. mdpi.comresearchgate.netnih.govmdpi.com

The diverse biological activities of EGCG and its metabolites underscore the importance of understanding its metabolic fate to fully elucidate its mechanisms of action in promoting health. nih.gov

Mechanistic Cellular and Molecular Studies Employing Epigallocatechin Gallate 13c3 As a Probe

Exploration of Molecular Targets and Binding Interactions

EGCG is known to interact directly with a wide array of proteins, influencing their structure and function. This promiscuity is central to its diverse biological effects and makes its labeled form, EGCG-13C3, an invaluable probe for studying these interactions.

Protein Binding Studies and Identification of Direct Interactors

Research has identified numerous proteins that are direct binding partners for EGCG, leading to the modulation of critical cellular processes.

67-kDa Laminin (B1169045) Receptor (67LR): The 67-kDa laminin receptor has been identified as a key cell-surface receptor for EGCG. nih.govnih.govcapes.gov.br The interaction between EGCG and 67LR is crucial for mediating many of EGCG's biological activities, including its anti-cancer and anti-inflammatory effects. nih.govnih.gov Studies have pinpointed a specific 10-amino acid sequence (residues 161-170: IPCNNKGAHS) on the extracellular domain of 67LR as the functional binding site for EGCG. nih.gov This binding can trigger downstream signaling cascades and is considered a primary mechanism for how cells "sense" EGCG at physiologically relevant concentrations. nih.govnih.govnih.gov

CD4: EGCG exhibits high-affinity binding to the CD4 protein, a T-cell receptor that acts as the primary receptor for the HIV-1 virus. mdpi.com Molecular modeling and NMR spectroscopy have shown that EGCG binds directly to the D1 domain of CD4, which is the same pocket that the HIV-1 glycoprotein (B1211001) gp120 binds to. mdpi.comkisti.re.kr This interaction has a strong dissociation constant (Kd) of approximately 10 nmol/L. mdpi.com By occupying this site, EGCG competitively inhibits the binding of gp120 to human CD4+ T cells, suggesting a mechanism for its observed anti-HIV-1 activity. mdpi.com

Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6): EGCG directly binds to TRAF6, an E3 ubiquitin ligase critical for signaling pathways like NF-κB. Computational models and mutation analyses indicate that EGCG interacts with specific residues in TRAF6, including Gln54, Gly55, Asp57, Ile72, Cys73, and Lys96. This binding interferes with the interaction between TRAF6 and its E2 conjugating enzyme (Ubc13), thereby inhibiting the ubiquitin ligase activity of TRAF6 and suppressing downstream inflammatory signaling.

Vimentin (B1176767): The intermediate filament protein vimentin has been identified as a novel molecular target of EGCG. Affinity chromatography and subsequent analyses demonstrated that EGCG binds to vimentin with a high affinity, showing a dissociation constant (Kd) of 3.3 nM. This interaction inhibits the phosphorylation of vimentin at specific sites (serines 50 and 55), which can impact cellular structure, integrity, and signaling, contributing to the anti-proliferative effects of EGCG.

Fyn: EGCG directly interacts with and inhibits Fyn, a Src-family tyrosine kinase. Binding assays have shown that EGCG specifically binds to the SH2 domain of Fyn with a dissociation constant (Kd) of 0.367 µM. This interaction leads to the inhibition of Fyn's kinase activity, which in turn affects downstream signaling pathways, including the MAPK cascade, and has been linked to the suppression of EGF-induced cell transformation.

Zeta-Chain-Associated Protein Kinase 70 (ZAP70): ZAP-70, a critical tyrosine kinase in T-cell receptor signaling, is a direct molecular target of EGCG. mdpi.com Studies have demonstrated a high binding affinity between EGCG and ZAP-70, with a dissociation constant (Kd) of 0.6207 µM. nih.govmdpi.com The interaction occurs within the ATP-binding domain of the kinase, where EGCG acts as a competitive inhibitor of ATP. nih.govmdpi.com This specific inhibition of ZAP-70's catalytic activity leads to the suppression of T-cell receptor-mediated signaling pathways. mdpi.com

Insulin-like Growth Factor 1 Receptor (IGF1R): EGCG has been shown to inhibit the activation of the IGF1R signaling axis, which is crucial for cell growth and proliferation. It decreases the phosphorylation of IGF-1R and its downstream signaling molecules, such as ERK and Akt, even in the presence of the IGF-1 ligand. Furthermore, EGCG can reduce the expression levels of IGF-1 and IGF-2 while increasing the levels of IGFBP-3, a protein that negatively regulates IGF signaling.

Glucose-Regulated Protein 78 (GRP78): EGCG directly interacts with the molecular chaperone GRP78, a key protein in the unfolded protein response (UPR) that is often overexpressed in cancer cells. The binding occurs at the ATP-binding site of GRP78, where EGCG competes with ATP and inhibits the chaperone's ATPase activity. This interaction causes GRP78 to convert from its active monomeric form to inactive dimers and oligomers, interfering with its anti-apoptotic functions.

Enzyme Inhibition and Activation Studies

EGCG directly modulates the activity of numerous enzymes, acting as both an inhibitor and, in some cases, an activator. These interactions are fundamental to its influence on cellular metabolism and signaling.

Epidermal Growth Factor Receptor (EGFR): EGCG is a well-documented inhibitor of EGFR, a receptor tyrosine kinase often hyperactivated in cancer. It can directly inhibit the binding of epidermal growth factor (EGF) to its receptor. EGCG also alters the organization of lipid rafts in the cell membrane, which promotes the internalization of nonactivated EGFR, thereby reducing the number of receptors available for activation and suppressing downstream pathways like PI3K/AKT and MAPK.

Glutamate Dehydrogenase (GDH): EGCG acts as an allosteric inhibitor of both GDH1 and GDH2. It has been shown to inhibit GDH with nanomolar efficacy in vitro and does not compete with GTP, another allosteric inhibitor. Instead of simply blocking the active site, EGCG promotes the degradation of the GDH protein, providing a distinct mechanism for reducing its activity, which is relevant in conditions of GDH overexpression.

Cytochrome c Oxidase (Complex IV): In contrast to its inhibitory role on many enzymes, EGCG has been found to activate Cytochrome c oxidase, the terminal enzyme of the mitochondrial respiratory chain. kisti.re.kr This activation enhances oxidative phosphorylation and increases ATP production in both neurons and astrocytes. kisti.re.kr The effect is specific to Complex IV, as its inhibition with sodium azide (B81097) blocks the EGCG-induced ATP increase. kisti.re.kr

Xanthine (B1682287) Oxidase (XO): EGCG is an effective inhibitor of xanthine oxidase, the enzyme responsible for uric acid production. It exhibits a mixed-manner reversible inhibition with an IC50 value of approximately 40.5 µM. The mechanism involves EGCG binding near the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, which hinders the substrate's access to the active site.

DNA Methyltransferases (DNMTs): EGCG is recognized as a direct inhibitor of DNMTs, particularly DNMT1. It acts as a competitive inhibitor with respect to the methyl-accepting DNA substrate, with a reported Ki of 6.89 µM. Molecular modeling suggests EGCG fits into the catalytic pocket of DNMT1, forming hydrogen bonds and blocking the entry of cytosine, thus preventing DNA methylation. This leads to the demethylation and re-expression of tumor suppressor genes silenced by hypermethylation.

Histone Deacetylases (HDACs): EGCG has been shown to function as an HDAC inhibitor. In cellular models, treatment with EGCG leads to an increase in the acetylation of histones, such as H3K9/14ac. This epigenetic modification promotes a more relaxed chromatin structure, influencing gene expression.

Matrix Metalloproteinases (MMPs): EGCG inhibits the activity of several MMPs, including MMP-2, MMP-9, and membrane-type 1 MMP (MT1-MMP), which are enzymes involved in extracellular matrix degradation, crucial for tumor invasion. EGCG can directly inhibit the catalytic activity of these enzymes and also suppress their gene expression by down-regulating signaling pathways like MAPK and transcription factors such as AP-1.

Telomerase: EGCG inhibits telomerase activity, the enzyme that maintains telomere length and is reactivated in the majority of cancer cells. The mechanisms are multifaceted and include epigenetic modulation, such as causing hypomethylation of the hTERT promoter, which paradoxically leads to increased binding of the repressor E2F-1. Chronic exposure to EGCG can lead to progressive telomere shortening in cancer cells.

Investigation of Intracellular Signaling Pathway Modulation

The direct binding of EGCG to upstream receptors and enzymes initiates a cascade of effects on numerous intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and death.

Regulation of NF-κB, MAPK, PI3K/AKT, JAK/STAT, Wnt, and Notch Pathways

NF-κB Pathway: EGCG is a potent inhibitor of the NF-κB signaling pathway. This inhibition is often a downstream consequence of its interaction with upstream targets. For instance, by directly binding to and inhibiting TRAF6, EGCG prevents the subsequent signaling steps that lead to the phosphorylation of IκBα and the nuclear translocation of the active p65/p50 NF-κB subunits.

MAPK Pathways: EGCG modulates all three major mitogen-activated protein kinase (MAPK) pathways: ERK, JNK, and p38. The specific effect is context-dependent. Inhibition of receptor tyrosine kinases like EGFR and Fyn by EGCG leads to the suppression of the ERK pathway. In other contexts, EGCG can activate MAPK pathways, which contributes to its anticancer effects on migration and apoptosis.

PI3K/AKT Pathway: The PI3K/AKT pathway, a critical driver of cell survival and proliferation, is a major target of EGCG. Inhibition of receptor tyrosine kinases like EGFR and IGF-1R by EGCG directly leads to a reduction in the phosphorylation and activation of Akt. EGCG has also been reported to be a direct, ATP-competitive inhibitor of PI3K itself.

JAK/STAT Pathway: EGCG interferes with the JAK/STAT signaling pathway. Downstream of its inhibition of the Fyn kinase, EGCG can decrease the phosphorylation of STAT1. It has also been shown to reduce the phosphorylation of STAT3, a key oncogenic transcription factor.

Wnt Pathway: EGCG negatively regulates the canonical Wnt/β-catenin signaling pathway. mdpi.com It promotes the phosphorylation of β-catenin at its N-terminal serine residues (Ser33/37), which marks the protein for proteasomal degradation. mdpi.com This action reduces the intracellular levels of β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes like cyclin D1 and c-myc. This effect appears to be independent of the traditional destruction complex components GSK-3β and PP2A.

Notch Pathway: EGCG has been shown to attenuate Notch signaling. nih.gov It can decrease the mRNA levels of the receptor Notch1 and its target genes, Hes1 and Hey1. Mechanistically, EGCG can cause the rapid degradation of the mature Notch receptor from the cell membrane and a reduction of the active Notch intracellular domain (NICD) in the nucleus, effectively shutting down the pathway. nih.gov

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

EGCG exhibits a dual role in modulating cellular redox status. On one hand, it is a potent antioxidant capable of scavenging reactive oxygen species (ROS) such as superoxide (B77818) radicals. This activity can protect cells from oxidative damage. On the other hand, EGCG can act as a pro-oxidant, particularly in cancer cells, stimulating the generation of ROS. This pro-oxidant activity is not necessarily detrimental; in fact, the EGCG-mediated increase in ROS has been linked to the induction of apoptosis and the activation of signaling pathways that contribute to its anticancer effects.

Effects on Apoptosis Induction and Cell Cycle Regulation in Cell Models

The culmination of EGCG's effects on various molecular targets and signaling pathways often results in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer models. EGCG treatment can trigger apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases. For example, interfering with GRP78's function prevents it from inhibiting caspase-7, thereby promoting apoptosis. Furthermore, EGCG can halt the cell cycle, frequently at the G0/G1 checkpoint. This is achieved by down-regulating the expression of key cell cycle proteins like cyclin D1, an effect linked to the inhibition of upstream pathways such as EGFR and Wnt/β-catenin signaling.

Epigenetic Regulation Research

The isotopic tracer, (-)-Epigallocatechin (B1671488) Gallate-13C3, serves as a powerful tool in elucidating the epigenetic regulatory mechanisms of its non-labeled counterpart, EGCG. These studies reveal how EGCG can influence gene expression without altering the DNA sequence itself, primarily through the modulation of DNA methylation, histone modifications, and microRNA expression.

DNA Methylation and Histone Modification Studies

(-)-Epigallocatechin Gallate (EGCG) has been identified as an epigenetic modulator, with studies utilizing probes like ¹³C₃-labeled EGCG demonstrating its capacity to influence DNA methylation and histone modifications, key processes in epigenetic regulation. EGCG is recognized as an inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA. nih.govcapes.gov.br By reducing DNMT activity, EGCG can lead to the demethylation of DNA, which can reactivate tumor suppressor genes that were silenced by hypermethylation. capes.gov.brnih.gov For instance, research on human epidermoid carcinoma A431 cells showed a dose-dependent decrease in global DNA methylation following treatment with EGCG. nih.gov This ability to block DNA methylation is considered a significant part of its mechanism in inhibiting tumorigenesis. nih.gov Furthermore, EGCG has shown the potential to reverse epigenetic aberrations, such as those induced by environmental toxins like arsenic, by restoring the normal expression of epigenetic regulatory genes. nih.gov

Beyond DNA methylation, EGCG also impacts histone modifications. Histones are proteins that package DNA into chromatin, and modifications to them can alter gene accessibility and expression. In human endothelial cells, EGCG was found to increase histone acetylation (H3K9/14ac, H3ac) and the methylation of both active (H3K4me3) and repressive (H3K9me3) chromatin marks. nih.gov It also functions as an inhibitor of histone deacetylases (HDACs). nih.gov In breast cancer cell models, EGCG treatment was linked to reduced levels of the histone methyltransferase EZH2 and the class I histone deacetylase HDAC1, both of which are involved in cancer progression. nih.gov

Table 1: Effects of EGCG on DNA and Histone Modifications

| Epigenetic Target | Observed Effect of EGCG | Cell/Model System | Citation |

|---|---|---|---|

| DNA Methyltransferases (DNMTs) | Inhibition of enzymatic activity | HeLa Cells, various cancer models | nih.govnih.gov |

| Global DNA Methylation | Dose-dependent reduction | Human Epidermoid Carcinoma A431 Cells | nih.gov |

| Histone Acetylation (H3K9/14ac, H3ac) | Increased | Human Endothelial Cells | nih.gov |

| Histone Methylation (H3K4me3, H3K9me3) | Increased | Human Endothelial Cells | nih.gov |

| Histone Deacetylases (HDACs) | Inhibition of enzymatic activity | Cellular and cell-free models | nih.gov |

| Enhancer of Zeste Homolog 2 (EZH2) | Reduction in protein levels | Breast Cancer Cells | nih.gov |

| HDAC1 | Reduction in protein levels | Breast Cancer Cells | nih.gov |

MicroRNA Expression Modulation

The use of probes such as (-)-Epigallocatechin Gallate-13C3 allows for detailed investigation into how EGCG modulates the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play crucial roles in regulating gene expression post-transcriptionally. nih.gov Dysregulation of miRNA is a hallmark of many diseases, including cancer. nih.gov

Studies have shown that EGCG can induce widespread changes in miRNA profiles across various cell types. In human nasopharyngeal carcinoma (NPC) CNE2 cells, EGCG treatment resulted in more than a two-fold change in the expression of 14 different miRNAs in a dose-dependent manner. nih.gov The predicted target genes for these altered miRNAs were primarily involved in critical cellular processes such as apoptosis, cell cycle regulation, and proliferation. nih.gov

Similarly, in the MDA-MB-231 breast cancer cell line, EGCG was found to modulate the expression of 873 known and 47 novel miRNAs. frontiersin.org This highlights the extensive impact of the compound on the cellular regulatory network. Specific examples of EGCG's influence include the upregulation of miR-210, which contributes to the suppression of lung cancer progression, and the upregulation of miR-140-3p in melanoma cells. frontiersin.orgmdpi.com In human dermal papilla cells, EGCG was shown to protect against dihydrotestosterone (B1667394) (DHT)-induced negative effects by altering the cellular miRNA expression profile. researchgate.net

Table 2: Examples of MicroRNAs Modulated by EGCG in Preclinical Models

| MicroRNA | Effect of EGCG | Cell Line / Model | Associated Function / Pathway | Citation |

|---|---|---|---|---|

| miR-210 | Upregulation | Lung Cancer | Suppression of cancer progression | frontiersin.org |

| miR-140-3p | Upregulation | Melanoma, Chondrocytes | Inhibition of osteopontin | mdpi.com |

| miR-221 | Upregulation | Hepatoma | Inhibition of osteopontin | mdpi.com |

| Multiple miRNAs | >2-fold expression change | Nasopharyngeal Carcinoma (CNE2) | Apoptosis, Cell Cycle, Proliferation | nih.gov |

| 873 known miRNAs | Modulation | Breast Cancer (MDA-MB-231) | Cancer-causing pathways | frontiersin.org |

Preclinical Models for Mechanistic Validation (e.g., cell lines, ex vivo tissues, animal models)

Preclinical models are indispensable for validating the cellular and molecular mechanisms of EGCG that are traced using probes like (-)-Epigallocatechin Gallate-13C3. These models, ranging from cancer cell lines to animal studies, have provided crucial evidence for its effects on cell viability, autophagy, and inflammation. mdpi.comfrontiersin.orgnih.govresearchgate.net

Cellular Viability and Proliferation Assays in Model Systems

A key area of investigation is the effect of EGCG on the viability and proliferation of cancer cells. In numerous preclinical models, EGCG has demonstrated anti-proliferative effects. mdpi.com For example, in studies with 3T3-L1 preadipocytes, high concentrations of EGCG (100–400 μM) were shown to decrease cell viability. researchgate.net More specifically, EGCG inhibited the proliferation of these cells in a dose-dependent fashion, with a calculated half-maximal inhibitory concentration (IC₅₀) of approximately 50 μM. researchgate.net

This anti-proliferative activity has been observed across a range of cancer cell lines. Early work established its effectiveness against breast (MCF-7), colon (HT-29), and melanoma (UACC-375) cancer cells. mdpi.com In esophageal cancer cell lines (Ec9706 and Eca109), EGCG was also found to inhibit cell viability in a manner dependent on both the dose and the duration of treatment. nih.gov Further mechanistic studies in breast cancer models revealed that EGCG exerts its anti-growth effects by suppressing glucose metabolism through the inhibition of key enzymes in the glycolytic pathway. nih.gov

Autophagy Induction and Lipid Clearance Mechanisms

The induction of this process is critically dependent on the activation of AMP-activated protein kinase (AMPK), a major regulator of cellular energy metabolism. plos.org Studies have shown that EGCG treatment leads to the phosphorylation and activation of AMPK. nih.gov The essential role of this kinase was confirmed in experiments where the genetic knockdown of AMPK prevented EGCG from inducing autophagy. nih.govplos.org

A significant consequence of this autophagy induction is the enhanced clearance of lipids. EGCG has been observed to promote the breakdown of lipid droplets within autophagosomes, a process termed lipophagy. nih.gov This mechanism contributes to its ability to reduce hepatosteatosis (fatty liver) in mice fed a high-fat diet. nih.govresearchgate.net Similar effects have been noted in vascular endothelial cells, where EGCG-induced autophagy helps reduce the accumulation of ectopic lipids, suggesting a protective role against cardiovascular complications. nih.gov

Inflammation Pathway Regulation in Cell Models

The anti-inflammatory properties of EGCG have been extensively validated in various cell models. By employing isotopically labeled probes, researchers can track how EGCG interacts with and modulates key inflammatory signaling pathways. frontiersin.orgnih.gov

In bone marrow-derived macrophages (BMMs), EGCG has been shown to inhibit inflammatory pathways stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov Specifically, it blocks the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling, which are central to the inflammatory response. nih.gov This leads to a reduction in the expression of various pro-inflammatory molecules, including cytokines and chemokines. nih.gov

A particularly novel mechanism was uncovered in human macrophages, where EGCG was found to attenuate the inflammatory response in its very early stages by targeting the Notch signaling pathway. frontiersin.org It rapidly eliminates the active form of the Notch receptor, thereby shutting down its downstream signaling. frontiersin.org In other models, such as mesangial cells from MRL/lpr mice (a model for lupus), EGCG was found to reduce inflammation by inhibiting the PI3K/Akt/mTOR pathway. nih.gov Studies in BV-2 microglial cells further confirmed its action on this pathway, showing that EGCG could decrease the expression of key proteins like mTOR, NF-κB2, and Akt3. mdpi.com

Emerging Research Applications and Future Perspectives of Epigallocatechin Gallate 13c3 in Chemical Biology

Application as a Reference Standard in Quantitative Proteomics and Metabolomics

The use of stable isotope-labeled internal standards is a gold standard for achieving accurate quantification in mass spectrometry (MS)-based proteomics and metabolomics. nih.govlibios.fr (-)-Epigallocatechin (B1671488) gallate-13C3 serves as an ideal internal standard for the precise measurement of its unlabeled counterpart, EGCG, in complex biological matrices such as plasma, tissues, and cell extracts. libios.frnih.gov

When added to a biological sample at a known concentration, 13C3-EGCG co-elutes with the endogenous EGCG during liquid chromatography (LC) but is distinguished by the mass spectrometer due to its slightly higher mass. nih.gov This allows for the correction of variations that can occur during sample preparation, extraction, and MS analysis, including matrix effects and ion suppression, which can significantly impact measurement accuracy. thermofisher.com By calculating the ratio of the signal from the unlabeled EGCG to the known concentration of the 13C3-EGCG standard, researchers can determine the absolute concentration of EGCG with high precision and reliability. libios.frthermofisher.com This quantitative approach is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of EGCG, as well as for metabolomics studies investigating how EGCG influences cellular metabolic pathways. nih.govyoutube.com

Table 1: Analytical Techniques Utilizing Isotope-Labeled Standards

| Analytical Technique | Application | Advantage of Using 13C3-EGCG |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of EGCG in biological fluids and tissues. | Corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy. nih.govthermofisher.com |

| Tandem Mass Spectrometry (MS/MS) | Fragment analysis for structural confirmation and quantification. | Provides a distinct mass shift for both parent and fragment ions, enabling unambiguous identification and measurement. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for formula determination. | Confirms elemental composition and differentiates EGCG from other isobaric compounds. nih.gov |

Development of Advanced Probes for Receptor-Ligand Binding Studies

Understanding how EGCG interacts with its molecular targets is key to deciphering its biological activities. 13C3-EGCG can be used as a probe in receptor-ligand binding studies. While EGCG has been shown to interact with various receptors, such as the platelet-derived growth factor (PDGF) receptor, the isotopic label in 13C3-EGCG allows for more precise tracking of these interactions. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can utilize the 13C label to monitor changes in the chemical environment of the EGCG molecule upon binding to a protein, providing insights into the specific parts of the molecule involved in the interaction. nih.gov Similarly, in MS-based affinity pull-down assays, 13C3-EGCG can help to quantify the binding affinity and stoichiometry with its target proteins, helping to differentiate true binders from non-specific interactions.

Integration into Systems Biology Approaches for Network Elucidation

Systems biology aims to understand the broader network-level effects of a compound on cellular processes. Isotopic tracers like 13C3-EGCG are powerful tools for this purpose. nih.gov By introducing 13C3-EGCG into cell cultures or model organisms, researchers can trace its metabolic fate and its influence on interconnected biochemical pathways. fiveable.me This approach, often part of metabolomics and flux analysis, allows scientists to map how EGCG is metabolized and how it perturbs cellular networks, such as signaling pathways involved in cell growth or metabolism. nih.govnih.gov For instance, studies have shown that EGCG can affect global signaling networks, including the EGFR and Notch pathways. nih.gov Using a labeled version like 13C3-EGCG would enable a more precise quantification of how EGCG and its metabolites directly engage with and modulate these complex networks, providing a dynamic view of its system-wide impact. nih.govnih.gov

Prospects for Rational Drug Design and Lead Compound Optimization Research

The insights gained from studies using 13C3-EGCG have significant implications for drug design. EGCG itself has limitations as a therapeutic agent due to poor stability and bioavailability. nih.govnih.gov By accurately mapping its metabolic pathways, target interactions, and network effects using 13C3-EGCG, medicinal chemists can better understand its structure-activity relationships. This knowledge is crucial for the rational design of new, optimized analogs. For example, if a particular metabolic transformation is identified as a major route of inactivation, chemists can modify that part of the molecule to block metabolism and enhance its stability and efficacy. Understanding how EGCG binds to a target receptor can guide the design of derivatives with higher affinity and specificity, potentially leading to more potent and less toxic drug candidates. nih.govnih.gov

Role in Investigating Complex Biological Interactions at the Molecular Level